3-Nitro-5-(2,2,2-trifluoroethoxy)aniline
Overview
Description
3-Nitro-5-(2,2,2-trifluoroethoxy)aniline: is a fluorinated aromatic amine with the molecular formula C8H7F3N2O3 and a molecular weight of 236.15 g/mol . This compound is characterized by the presence of a nitro group at the 3-position and a trifluoroethoxy group at the 5-position of the aniline ring. It is a useful research chemical, often employed as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(2,2,2-trifluoroethoxy)aniline typically involves the nitration of 5-(2,2,2-trifluoroethoxy)aniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-5-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Reduction: 3-Amino-5-(2,2,2-trifluoroethoxy)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Nitro-5-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoroethoxy group.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(2,2,2-trifluoroethoxy)aniline is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the trifluoroethoxy group can influence the compound’s lipophilicity and interaction with biological membranes. The compound may target specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
2-Nitro-5-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
3-Nitro-4-(trifluoromethoxy)aniline: Similar in structure but with a trifluoromethoxy group at the 4-position.
Uniqueness: 3-Nitro-5-(2,2,2-trifluoroethoxy)aniline is unique due to the specific positioning of the trifluoroethoxy group, which can significantly influence its chemical reactivity and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
3-nitro-5-(2,2,2-trifluoroethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-7-2-5(12)1-6(3-7)13(14)15/h1-3H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUCMLQGPSJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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